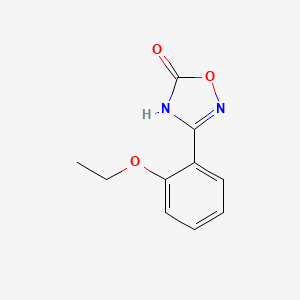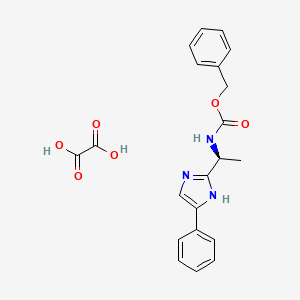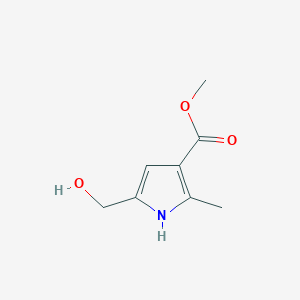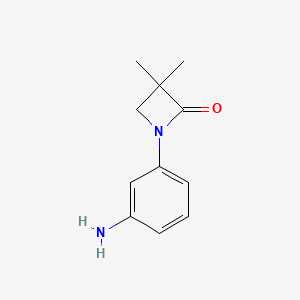![molecular formula C12H15ClN2O3 B2778710 1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 1914540-06-9](/img/structure/B2778710.png)
1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a useful research compound. Its molecular formula is C12H15ClN2O3 and its molecular weight is 270.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Organic compounds, including urea derivatives, have been investigated for their effectiveness as corrosion inhibitors. For example, urea-based compounds have demonstrated significant inhibition efficiency against the corrosion of mild steel in acid solutions. Their adsorption on metal surfaces follows the Langmuir adsorption isotherm, indicating these compounds can form protective layers on metal surfaces to prevent corrosion. This suggests that "1-(2-Chlorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea" might also have potential applications in corrosion inhibition, particularly in industries where metal preservation is crucial (Bahrami & Hosseini, 2012).
Electro-Fenton Degradation of Contaminants
The Electro-Fenton process, involving organic urea compounds, has been applied for the degradation of persistent antimicrobials in water treatment. This method generates hydroxyl radicals to break down contaminants, suggesting that urea derivatives could play a role in advanced oxidation processes for environmental remediation (Sirés et al., 2007).
Agricultural and Forestry Insecticides
Urea derivatives are utilized in agriculture and forestry as insecticides, particularly as molt-inhibiting hormones. These compounds act by interfering with the insect's cuticle deposition, leading to failure in molting or pupating. The environmental safety of these insecticides, including their degradation products, is a significant concern, indicating a research area where "1-(2-Chlorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea" might find relevance (Lu, Zhou, & Liu, 2004).
Anticancer Agents
Certain N,N'-diarylureas have shown potential as anticancer agents by inhibiting translation initiation in cancer cells. This illustrates the therapeutic potential of urea derivatives in developing targeted anti-cancer treatments, suggesting a possible area of application for the compound (Denoyelle et al., 2012).
Neuropharmacology
Urea derivatives have been explored as antagonists for neuropeptide receptors, indicating their potential in neuropharmacology and as treatments for neurological conditions. This highlights another area where similar compounds might find application, especially in understanding and treating diseases related to neurotransmitter function (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-9-3-1-2-4-10(9)15-11(16)14-7-12(17)5-6-18-8-12/h1-4,17H,5-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFFRVACLLUYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B2778636.png)
![2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2778638.png)
![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)

![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2778641.png)
![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)

![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)
![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2778647.png)


